molecular formula C31H48O4 B1681275 Testosterone ketolaurate CAS No. 5874-98-6

Testosterone ketolaurate

Cat. No.: B1681275
CAS No.: 5874-98-6
M. Wt: 484.7 g/mol
InChI Key: LTGBMQYUNNUCHA-DQUDHZTESA-N
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Description

It is a testosterone ester introduced in 1956 and marketed under brand names such as Androdurin and Testosid-Depot . This compound is used primarily for its anabolic and androgenic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Testosterone ketolaurate is synthesized through the esterification of testosterone with lauric acid. The reaction typically involves the use of an acid catalyst to facilitate the ester bond formation between the hydroxyl group of testosterone and the carboxyl group of lauric acid .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Testosterone ketolaurate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Testosterone ketolaurate has several applications in scientific research:

Mechanism of Action

Testosterone ketolaurate exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes that promote the development of male secondary sexual characteristics and muscle growth. The compound is hydrolyzed in the body to release active testosterone, which then exerts its physiological effects .

Comparison with Similar Compounds

  • Testosterone propionate
  • Testosterone enanthate
  • Testosterone cypionate

Comparison: Testosterone ketolaurate is unique due to its specific ester chain, which affects its pharmacokinetics and duration of action. Compared to other testosterone esters, this compound has a different release profile and duration of action, making it suitable for specific therapeutic applications .

Properties

CAS No.

5874-98-6

Molecular Formula

C31H48O4

Molecular Weight

484.7 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-oxododecanoate

InChI

InChI=1S/C31H48O4/c1-4-5-6-7-8-9-10-11-23(32)21-29(34)35-28-15-14-26-25-13-12-22-20-24(33)16-18-30(22,2)27(25)17-19-31(26,28)3/h20,25-28H,4-19,21H2,1-3H3/t25-,26-,27-,28-,30-,31-/m0/s1

InChI Key

LTGBMQYUNNUCHA-DQUDHZTESA-N

Isomeric SMILES

CCCCCCCCCC(=O)CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C

SMILES

CCCCCCCCCC(=O)CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Canonical SMILES

CCCCCCCCCC(=O)CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Appearance

Solid powder

5874-98-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Testosterone ketolaurate;  Testosteroni ketolauras;  Testosterone ketolaurate;  Testosterone 3-oxododecanoate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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